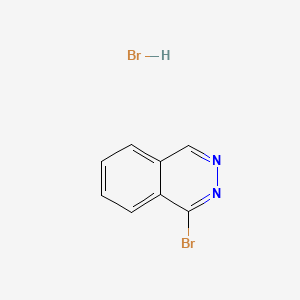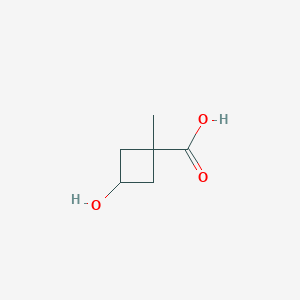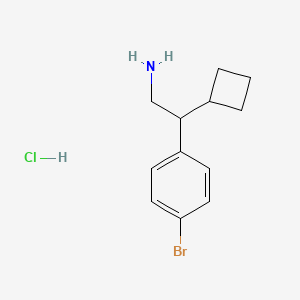
(2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol is an organic compound characterized by the presence of a pyrazole ring substituted with a bromine atom and a hydroxyl group attached to a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide.
Attachment of the propanol chain: The brominated pyrazole is reacted with an appropriate epoxide or halohydrin to introduce the propanol chain.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products:
Oxidation: Formation of (2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-one.
Reduction: Formation of (2R)-1-(1H-pyrazol-1-yl)propan-2-ol.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
(2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazole-containing scaffolds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
(2R)-1-(4-chloro-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a chlorine atom instead of bromine.
(2R)-1-(4-methyl-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a methyl group instead of bromine.
(2R)-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a nitro group instead of bromine.
Uniqueness: The presence of the bromine atom in (2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets.
Propiedades
Fórmula molecular |
C6H9BrN2O |
|---|---|
Peso molecular |
205.05 g/mol |
Nombre IUPAC |
(2R)-1-(4-bromopyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H9BrN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4-5,10H,3H2,1H3/t5-/m1/s1 |
Clave InChI |
RHZGCWUWOKYVJM-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](CN1C=C(C=N1)Br)O |
SMILES canónico |
CC(CN1C=C(C=N1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)


![[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
![2-{[2-Acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid](/img/structure/B13473433.png)


![Methyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13473448.png)
![Diethyl [carbamoyl(fluoro)methyl]phosphonate](/img/structure/B13473449.png)
![1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13473452.png)




